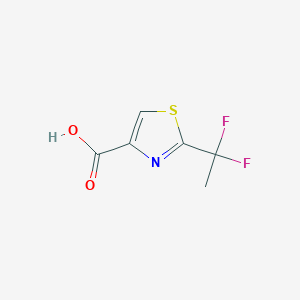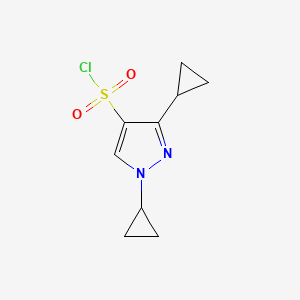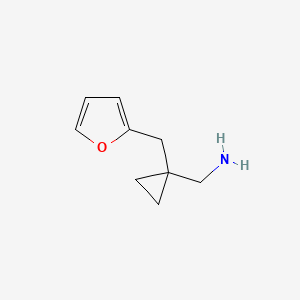
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid typically involves the introduction of the difluoroethyl group onto the thiazole ring. One common method includes the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent. The reaction is often catalyzed by nickel and involves the difluoroethylation of arylboronic acids .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of nickel-catalyzed difluoroethylation reactions is a promising approach for large-scale synthesis due to its efficiency and the availability of reagents .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent.
2,2-Dichloro-1,1-difluoroethyl methyl ether: Shares the difluoroethyl group but differs in its overall structure and applications.
Uniqueness: 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the thiazole ring and the difluoroethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H5F2NO2S |
|---|---|
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5F2NO2S/c1-6(7,8)5-9-3(2-12-5)4(10)11/h2H,1H3,(H,10,11) |
Clave InChI |
RPWYTHKJHWYICX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=CS1)C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















